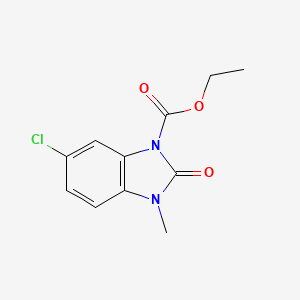
Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Overview
Description
Preparation Methods
The synthesis of Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves several steps. One common synthetic route includes the reaction of 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile with ethyl chloroformate under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.
Chemical Reactions Analysis
Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound has shown promise as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. In the context of tuberculosis treatment, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex, which is part of the bc1-aa3-type cytochrome c oxidase complex responsible for driving oxygen-dependent respiration in Mycobacterium tuberculosis . By inhibiting this complex, the compound disrupts the bacterial respiratory chain, leading to cell death.
Comparison with Similar Compounds
Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can be compared to other compounds in the morpholino-thiophene series, such as:
5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile: This compound shares a similar core structure but differs in its functional groups, which can affect its biological activity and chemical reactivity.
5-Morpholino-3-(2-phenylethoxy)-2-thienyl]ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic use.
Properties
IUPAC Name |
ethyl 5-morpholin-4-yl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-2-21-14(19)11-13(18-5-7-20-8-6-18)15-12(17-16-11)10-4-3-9-22-10/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIDZUFAYAKOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate](/img/structure/B3129026.png)
![Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3129033.png)
![N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B3129037.png)
![N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B3129040.png)
![Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate](/img/structure/B3129054.png)


![15-phenyl-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3129067.png)

![ethyl (Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[[3-(trifluoromethyl)phenyl]carbamoylamino]prop-2-enoate](/img/structure/B3129075.png)
![6-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-3-pyridazinamine](/img/structure/B3129083.png)

![2-[(4-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3129100.png)
![2-(4-methylbenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3129103.png)
